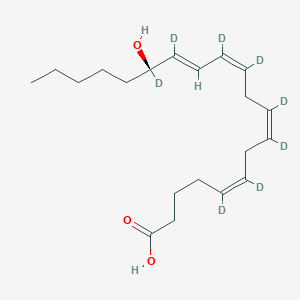

DHA-d5; Cervonic Acid-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

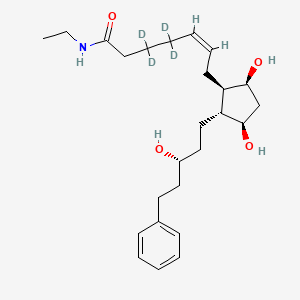

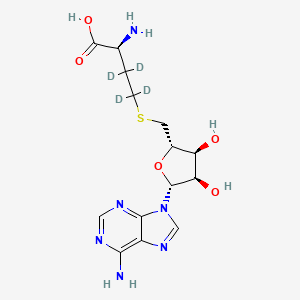

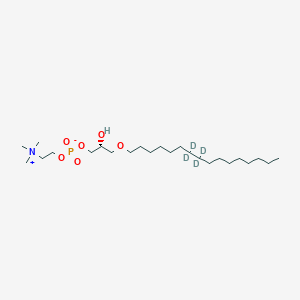

Docosahexaenoic Acid-d5 (DHA-d5): Cervonic Acid-d5 , is a deuterated form of docosahexaenoic acid. It is a long-chain omega-3 polyunsaturated fatty acid found in fish and algal oils. This compound is used primarily as an internal standard for the quantification of docosahexaenoic acid by gas chromatography or liquid chromatography-mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid-d5 is synthesized through the deuteration of docosahexaenoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas under controlled conditions .

Industrial Production Methods: The industrial production of docosahexaenoic acid typically involves the extraction from fish oil or algal oil. For the deuterated form, additional steps are required to introduce deuterium atoms. This can be done through chemical synthesis or microbial fermentation using deuterated substrates .

Análisis De Reacciones Químicas

Types of Reactions: Docosahexaenoic Acid-d5 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert docosahexaenoic acid-d5 into other saturated or partially saturated fatty acids.

Substitution: Substitution reactions can occur at the carboxyl group, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common reagents include lipoxygenases and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide.

Major Products:

Oxidation: Protectins, resolvins, maresins.

Reduction: Saturated or partially saturated fatty acids.

Substitution: Esters, amides.

Aplicaciones Científicas De Investigación

Docosahexaenoic Acid-d5 has numerous applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of docosahexaenoic acid.

Biology: Studied for its role in cellular membranes and its conversion to bioactive mediators.

Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

Industry: Utilized in the production of high-purity omega-3 supplements

Mecanismo De Acción

Docosahexaenoic Acid-d5 exerts its effects through several mechanisms:

Membrane-Mediated Action: It stimulates the synthesis of neuronal phosphatidylserine, facilitating the activation of kinases such as Raf-1, protein kinase C, and Akt.

Metabolite Formation: It is metabolized to bioactive mediators like neuroprotectin D1, which has anti-inflammatory properties, and synaptamide, which promotes neurogenesis and synaptogenesis.

Comparación Con Compuestos Similares

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar anti-inflammatory properties.

Alpha-Linolenic Acid (ALA): A shorter omega-3 fatty acid that can be converted to docosahexaenoic acid in the body.

Uniqueness: Docosahexaenoic Acid-d5 is unique due to its deuterated form, which makes it an ideal internal standard for analytical purposes. Its high degree of unsaturation and specific bioactive metabolites also distinguish it from other omega-3 fatty acids .

Propiedades

Fórmula molecular |

C22H32O2 |

|---|---|

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |

Clave InChI |

MBMBGCFOFBJSGT-ILGRGWKESA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

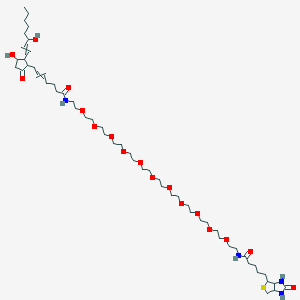

![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

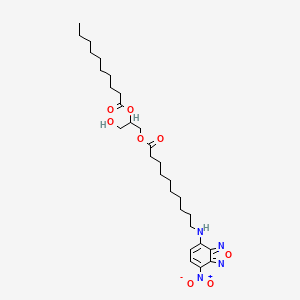

![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)